molecular formula C10H9FO B8629805 1-(4-Fluorophenyl)but-2-en-1-one CAS No. 28122-15-8

1-(4-Fluorophenyl)but-2-en-1-one

Cat. No.: B8629805
CAS No.: 28122-15-8
M. Wt: 164.18 g/mol
InChI Key: RWXBVDXHQHMYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)but-2-en-1-one is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

28122-15-8

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-(4-fluorophenyl)but-2-en-1-one

InChI

InChI=1S/C10H9FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2-7H,1H3

InChI Key

RWXBVDXHQHMYOF-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-fluorobenzene (28 g, 0.162 mol) in THF (90 mL) was added n-BuLi (70 mL, 2.5 M) at −78° C. and stirred for 1 h under nitrogen. Then to a premixed solution of CuCl (18 g, 0.16 mol) and LiCl (15 g, 0.354 mol) in THF (160 mL) at −78° C. was added the above solution quickly. The formed solution was stirred for 20 minutes, and was treated with crotonyl chloride (21 g, 0.176 mol). The resulting solution was stirred for 30 minutes. The mixture was quenched with aq NH4Cl, the organic phase was separated, concentrated to give the crude product which was purified by column chromatography to afford 1-(4-fluorophenyl)but-2-en-1-one (2.6 g, 10%). 1H NMR (400 MHz, CDCl3): δ=2.02 (d, 3H), 6.88 (m, 1H), 7.10 (m, 3H), 7.98 (m, 2H).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
CuCl
Quantity
18 g
Type
catalyst
Reaction Step Three

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